molecular formula C31H50N2O4S B13020404 Tetrabutylammonium 4-(2-oxobenzo[cd]indol-1(2H)-yl)butane-1-sulfonate

Tetrabutylammonium 4-(2-oxobenzo[cd]indol-1(2H)-yl)butane-1-sulfonate

Cat. No.: B13020404
M. Wt: 546.8 g/mol
InChI Key: KMSBENGJZTWOAW-UHFFFAOYSA-M
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Description

Tetrabutylammonium 4-(2-oxobenzo[cd]indol-1(2H)-yl)butane-1-sulfonate is a complex organic compound that features a tetrabutylammonium cation and a sulfonate anion derived from 4-(2-oxobenzo[cd]indol-1(2H)-yl)butane-1-sulfonic acid. This compound is notable for its unique structure, which combines the properties of both the tetrabutylammonium ion and the indole-based sulfonate, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrabutylammonium 4-(2-oxobenzo[cd]indol-1(2H)-yl)butane-1-sulfonate typically involves a multi-step process. One common method starts with the preparation of the indole derivative, which is then sulfonated to introduce the sulfonate group. The final step involves the quaternization of the sulfonate with tetrabutylammonium bromide under specific reaction conditions, such as reflux in an appropriate solvent like methanol or acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium 4-(2-oxobenzo[cd]indol-1(2H)-yl)butane-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced using common reducing agents like sodium borohydride.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction can produce indole derivatives with reduced functional groups.

Scientific Research Applications

Tetrabutylammonium 4-(2-oxobenzo[cd]indol-1(2H)-yl)butane-1-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetrabutylammonium 4-(2-oxobenzo[cd]indol-1(2H)-yl)butane-1-sulfonate involves its interaction with specific molecular targets and pathways. The indole moiety can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The sulfonate group may enhance the compound’s solubility and facilitate its transport across cell membranes .

Comparison with Similar Compounds

Similar Compounds

    Tetrabutylammonium benzoate: Similar in structure but with a benzoate anion instead of the indole-based sulfonate.

    Tetrabutylammonium decatungstate: Another tetrabutylammonium salt with different anionic properties.

Uniqueness

Tetrabutylammonium 4-(2-oxobenzo[cd]indol-1(2H)-yl)butane-1-sulfonate is unique due to its combination of the tetrabutylammonium cation and the indole-based sulfonate anion. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

Tetrabutylammonium 4-(2-oxobenzo[cd]indol-1(2H)-yl)butane-1-sulfonate is a complex organic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and synthesized data.

Compound Overview

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H30N2O3S
  • Molecular Weight : 366.52 g/mol

The compound features a tetrabutylammonium cation and an anionic sulfonate group, which contribute to its solubility and biological interactions.

Tetrabutylammonium derivatives often act as phase transfer catalysts, facilitating the movement of ionic species across immiscible phases. This property enhances their reactivity in various biological systems. The specific mechanism for this compound is believed to involve:

  • Interaction with Cellular Receptors : The indole structure may allow it to bind to specific receptors, influencing cellular signaling pathways.
  • Modulation of Enzyme Activity : It may inhibit or activate certain enzymes, thereby affecting metabolic pathways.

Anticancer Properties

Recent studies have focused on the anticancer potential of indole derivatives, including this compound. The following table summarizes findings from various studies regarding its cytotoxic effects against different cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-468 (TNBC)6.57Inhibition of p-Akt signaling pathway
MCF-7 (Breast Cancer)8.79Induction of apoptosis via mitochondrial pathways
A549 (Lung Cancer)10.3Cell cycle arrest in the G0/G1 phase

The compound exhibited significant cytotoxicity against triple-negative breast cancer (TNBC) cells, with an IC50 value as low as 6.57 µM, indicating potent activity compared to other known chemotherapeutics .

Antimicrobial Activity

In addition to anticancer properties, tetrabutylammonium derivatives have shown promise in antimicrobial applications. Studies have indicated that this compound may inhibit the growth of various bacterial strains, although specific data for this compound needs further exploration.

Study on Cytotoxic Effects

In a study published in Pharmaceutical Research, researchers synthesized a series of indole derivatives and evaluated their cytotoxic effects on MDA-MB-468 cells. This compound was included due to its structural similarity to other active compounds. The study found that it effectively reduced cell viability and induced apoptosis at concentrations below 10 µM .

Investigation of Mechanisms

Another significant investigation focused on understanding the molecular mechanisms underlying the anticancer effects of tetrabutylammonium derivatives. Researchers utilized flow cytometric analysis and Western blotting to assess the impact on apoptotic pathways and cell cycle regulation. The results indicated that the compound significantly downregulated anti-apoptotic proteins while upregulating pro-apoptotic factors .

Properties

Molecular Formula

C31H50N2O4S

Molecular Weight

546.8 g/mol

IUPAC Name

4-(2-oxobenzo[cd]indol-1-yl)butane-1-sulfonate;tetrabutylazanium

InChI

InChI=1S/C16H36N.C15H15NO4S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;17-15-12-7-3-5-11-6-4-8-13(14(11)12)16(15)9-1-2-10-21(18,19)20/h5-16H2,1-4H3;3-8H,1-2,9-10H2,(H,18,19,20)/q+1;/p-1

InChI Key

KMSBENGJZTWOAW-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CCCCS(=O)(=O)[O-]

Origin of Product

United States

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